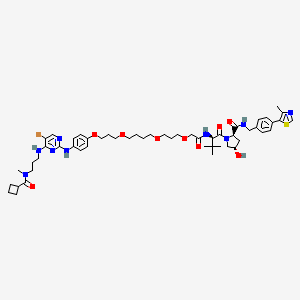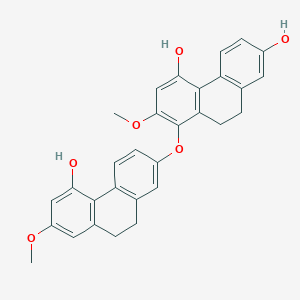
MMP-13 Substrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Matrix metalloproteinase-13 substrate is a compound specifically designed to be cleaved by matrix metalloproteinase-13, an enzyme involved in the degradation of extracellular matrix components such as collagen. Matrix metalloproteinase-13 is particularly significant in the context of osteoarthritis, where it plays a crucial role in cartilage degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Matrix metalloproteinase-13 substrate can be synthesized using various peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide and N-hydroxybenzotriazole to facilitate peptide bond formation .
Industrial Production Methods
In an industrial setting, the production of matrix metalloproteinase-13 substrate may involve large-scale solid-phase peptide synthesis reactors. These reactors allow for the automated and efficient synthesis of peptides, ensuring high purity and yield. The final product is then purified using techniques such as high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
Matrix metalloproteinase-13 substrate primarily undergoes hydrolysis reactions catalyzed by matrix metalloproteinase-13. This enzyme cleaves the peptide bonds within the substrate, resulting in the formation of smaller peptide fragments .
Common Reagents and Conditions
The hydrolysis of matrix metalloproteinase-13 substrate by matrix metalloproteinase-13 typically occurs under physiological conditions, such as a pH of around 7.4 and a temperature of 37°C. The presence of zinc ions is essential for the catalytic activity of matrix metalloproteinase-13 .
Major Products
The major products formed from the hydrolysis of matrix metalloproteinase-13 substrate are smaller peptide fragments. These fragments can be further analyzed to study the activity and specificity of matrix metalloproteinase-13 .
Scientific Research Applications
Matrix metalloproteinase-13 substrate has a wide range of scientific research applications:
Mechanism of Action
Matrix metalloproteinase-13 substrate exerts its effects through hydrolysis catalyzed by matrix metalloproteinase-13. The enzyme binds to the substrate and cleaves specific peptide bonds, resulting in the formation of smaller peptide fragments. The catalytic activity of matrix metalloproteinase-13 is dependent on the presence of zinc ions, which are essential for the enzyme’s active site .
Comparison with Similar Compounds
Matrix metalloproteinase-13 substrate can be compared with other substrates of matrix metalloproteinases, such as matrix metalloproteinase-1 and matrix metalloproteinase-8 substrates. While all these substrates are designed to be cleaved by their respective enzymes, matrix metalloproteinase-13 substrate is unique in its high specificity for matrix metalloproteinase-13. This specificity is due to the unique structural features of matrix metalloproteinase-13, such as its large hydrophobic S1’ pocket .
List of Similar Compounds
- Matrix metalloproteinase-1 substrate
- Matrix metalloproteinase-8 substrate
- Matrix metalloproteinase-9 substrate
- Matrix metalloproteinase-2 substrate
Properties
Molecular Formula |
C40H64N14O12S |
|---|---|
Molecular Weight |
965.1 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-[2-(2,4-dinitroanilino)acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C40H64N14O12S/c1-22(2)16-28(35(41)58)49-33(56)20-46-36(59)26(8-6-13-44-40(42)43)50-38(61)27(12-15-67-5)48-32(55)19-47-37(60)29(17-23(3)4)51-39(62)30-9-7-14-52(30)34(57)21-45-25-11-10-24(53(63)64)18-31(25)54(65)66/h10-11,18,22-23,26-30,45H,6-9,12-17,19-21H2,1-5H3,(H2,41,58)(H,46,59)(H,47,60)(H,48,55)(H,49,56)(H,50,61)(H,51,62)(H4,42,43,44)/t26-,27-,28-,29-,30-/m0/s1 |
InChI Key |
RGGJRVARZWIVCB-IIZANFQQSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R)-N-[(3R,5R,6S)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide](/img/structure/B11933967.png)

![[(2S,3R,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate](/img/structure/B11933981.png)

![(E)-but-2-enedioic acid;10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B11934004.png)
![1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone](/img/structure/B11934005.png)

![(3S,8R,9S,10S,13S,14S,17S)-17-[(2S,3S)-2,3-dihydroxy-5-(2-methylprop-1-enyl)oxolan-3-yl]-3-[(2S,3R,4S,5S)-5-hydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B11934022.png)

![Sodium;[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl dihydrogen phosphate;hydride;hydrate](/img/structure/B11934032.png)
![1-[2-(dimethylamino)ethyl]-3-[[(2R)-5-phenyl-9-(trifluoromethyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-2-yl]methyl]urea](/img/structure/B11934033.png)

![5-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11934037.png)

